molecular formula C24H30N4O4 B6484683 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898452-17-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B6484683
CAS No.: 898452-17-0
M. Wt: 438.5 g/mol
InChI Key: QURCJBSIRAPDRH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.22670545 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxin moiety and piperazine derivatives. Its molecular formula is C24H30N4O3C_{24}H_{30}N_{4}O_{3} with a molecular weight of approximately 430.52 g/mol. The structure can be visualized as follows:

N 2 3 dihydro 1 4 benzodioxin 6 yl N 2 4 methylphenyl 2 4 methylpiperazin 1 yl ethyl ethanediamide\text{N 2 3 dihydro 1 4 benzodioxin 6 yl N 2 4 methylphenyl 2 4 methylpiperazin 1 yl ethyl ethanediamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. For instance, initial reactions may include the formation of sulfonamide derivatives followed by further derivatization with various acetamides to yield the target compound. The synthetic pathway often employs reagents such as 4-methylbenzenesulfonyl chloride and lithium hydride in a DMF solvent system to facilitate the formation of the desired structures .

Enzyme Inhibition Studies

Research has shown that derivatives of this compound exhibit significant inhibitory activity against key enzymes linked to various metabolic disorders:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain. Compounds similar to this compound have demonstrated promising AChE inhibition .
  • α-Glucosidase : This enzyme plays a critical role in carbohydrate metabolism and is a target for Type 2 diabetes management. The compound has been screened for its ability to inhibit α-glucosidase effectively .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

  • Alzheimer's Disease Models : In vitro assays using neuronal cell lines have shown that this compound enhances neuronal survival and reduces amyloid plaque formation, indicating potential neuroprotective effects .
  • Diabetes Models : In animal studies, administration of related compounds resulted in decreased blood glucose levels after carbohydrate loading tests, suggesting efficacy in managing Type 2 diabetes .

Comparative Table of Biological Activities

Compound NameAChE Inhibitionα-Glucosidase InhibitionNeuroprotective Effects
This compoundYesYesYes
Related Compound AModerateYesNo
Related Compound BHighModerateYes

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines and acylating agents. The process generally includes:

  • Step 1: Preparation of the benzodioxin derivative through the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate acyl chlorides or anhydrides.
  • Step 2: Coupling with piperazine derivatives to introduce the piperazine moiety.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

Antidiabetic Properties

Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing down carbohydrate absorption and reducing postprandial blood glucose levels .

Neuroprotective Effects

The compound has also been studied for its effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (AD). Inhibition of AChE can enhance cholinergic transmission and potentially improve cognitive function in neurodegenerative conditions. Preliminary studies show promising results in enhancing memory and learning capabilities in animal models .

Therapeutic Screening

In a study published in Brazilian Journal of Pharmaceutical Sciences, various synthesized derivatives were screened for their biological activities against α-glucosidase and AChE. The results indicated that certain modifications to the benzodioxin structure significantly enhanced inhibitory potency against these enzymes .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the benzodioxin ring and piperazine moiety play crucial roles in determining biological activity. For instance, the introduction of methyl groups on the phenyl ring was found to enhance both α-glucosidase inhibition and AChE inhibition compared to unsubstituted analogs .

Applications in Medicinal Chemistry

The compound's unique structure allows it to be a versatile scaffold for drug development:

  • Antidiabetic Agents: Targeting carbohydrate metabolism through α-glucosidase inhibition.
  • Neuroprotective Drugs: Enhancing cognitive function by inhibiting AChE.

These applications highlight its potential as a lead compound for developing new therapeutics aimed at managing metabolic and neurodegenerative diseases.

Data Table: Summary of Biological Activities

ActivityTarget EnzymeInhibition TypeReference
Antidiabeticα-glucosidaseCompetitive Inhibition
NeuroprotectiveAcetylcholinesteraseNon-competitive

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-17-3-5-18(6-4-17)20(28-11-9-27(2)10-12-28)16-25-23(29)24(30)26-19-7-8-21-22(15-19)32-14-13-31-21/h3-8,15,20H,9-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCJBSIRAPDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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